molecular formula C23H26N6O2S B607802 GSK2795039 CAS No. 1415925-18-6

GSK2795039

Cat. No.: B607802
CAS No.: 1415925-18-6
M. Wt: 450.56
InChI Key: FMWVTCZKCXPKFW-UHFFFAOYSA-N
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Description

GSK2795039 is a novel small molecule inhibitor of NADPH oxidase 2 (NOX2). This compound was discovered through a high-throughput screening and subsequent lead optimization campaign aimed at identifying inhibitors of the NOX2 enzyme. NOX2 is part of the NADPH oxidase family of enzymes, which catalyze the formation of reactive oxygen species (ROS). These enzymes play a crucial role in various physiological processes but also contribute to oxidative stress in certain disease states .

Biochemical Analysis

Biochemical Properties

GSK2795039 has been shown to inhibit both the formation of reactive oxygen species (ROS) and the utilization of the enzyme substrates, NADPH and oxygen, in a variety of semirecombinant cell-free and cell-based NOX2 assays . It inhibits NOX2 in an NADPH competitive manner and is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the dysfunctional voiding behavior induced by cyclophosphamide (CYP), reduce bladder edema and inflammation, and preserve the urothelial barrier integrity and tight junction occludin expression . Furthermore, it has been found to inhibit the characteristic vesical pain and bladder superoxide anion generation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner . This inhibition results in the reduction of ROS formation and the utilization of the enzyme substrates, NADPH and oxygen .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that treatment with this compound can lead to significant improvements in conditions such as bladder dysfunction induced by CYP over time .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dose of 100 mg/kg to mice 30 min before inducing traumatic brain injury (TBI) . Similarly, in a study investigating the effects of this compound on cyclophosphamide-induced cystitis in mice, the compound was administered at a dose of 5 mg/kg, three times in a 24-hour period .

Metabolic Pathways

This compound is involved in the metabolic pathway of the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner, thereby affecting the metabolic process of ROS formation . The compound has been identified to be an aldehyde oxidase substrate .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As an inhibitor of the NOX2 enzyme, it is likely to be found in the locations where NOX2 is present, which includes the plasma membrane and the membranes of intracellular granules .

Preparation Methods

Synthetic Routes and Reaction Conditions

GSK2795039, chemically known as N-(1-Isopropyl-3-(1-methylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-methyl-1H-pyrazole-3-sulfonamide, is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the indoline and pyrazole moieties. The synthetic route typically involves:

  • Formation of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the indoline moiety.
  • Addition of the pyrazole sulfonamide group.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. The compound is typically produced in a powder form with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

GSK2795039 primarily undergoes inhibition reactions where it interacts with the NOX2 enzyme. It inhibits the formation of reactive oxygen species and the utilization of enzyme substrates, NADPH and oxygen .

Common Reagents and Conditions

The inhibition of NOX2 by this compound is NADPH-competitive, meaning it competes with NADPH for binding to the enzyme. The compound is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .

Major Products Formed

The major product of the reaction involving this compound is the inhibition of reactive oxygen species production, which has significant implications for reducing oxidative stress in various disease models .

Mechanism of Action

GSK2795039 exerts its effects by inhibiting the NOX2 enzyme in an NADPH-competitive manner. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. The compound is selective for NOX2 over other NOX isoforms and related enzymes .

Biological Activity

GSK2795039 is a novel small molecule inhibitor specifically targeting NADPH oxidase 2 (NOX2). This compound has garnered attention for its potential therapeutic applications in various disease states associated with oxidative stress, particularly due to its ability to inhibit the production of reactive oxygen species (ROS). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and findings from relevant studies.

This compound operates primarily as a competitive inhibitor of NOX2, effectively blocking the enzyme's ability to utilize its substrates—NADPH and oxygen. This inhibition leads to a significant reduction in ROS production. The compound exhibits selectivity for NOX2 over other NOX isoforms and related enzymes such as xanthine oxidase and endothelial nitric oxide synthase (eNOS) .

Key Characteristics

  • Chemical Structure : this compound is characterized by a unique 7-azaindole structure with sulfonamide functionality, which is critical for its NOX2 inhibitory activity .
  • Inhibition Profile : The compound demonstrates an IC50 value ranging from 5.5 to 6.5 across various assays, indicating potent inhibitory effects .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits ROS formation and substrate utilization in cell-free and whole-cell assays. Significant findings include:

  • Competitive Inhibition : this compound inhibits NOX2 in an NADPH-competitive manner .
  • Selectivity : The compound shows high selectivity for NOX2 compared to other NOX isoforms, as demonstrated through various cell-based assays .

In Vivo Studies

The in vivo efficacy of this compound has been demonstrated in several animal models:

  • Paw Inflammation Model : Following systemic administration in mice, this compound abolished ROS production by activated NOX2 in a paw inflammation model, showcasing its therapeutic potential in inflammatory conditions .
  • Acute Pancreatitis Model : In murine models of acute pancreatitis, this compound reduced serum amylase levels triggered by cerulein injection, indicating protective effects against pancreatic injury .

Study on Bladder Dysfunction

A recent study investigated the effects of this compound on cyclophosphamide-induced bladder dysfunction in mice. Key outcomes included:

  • Improvement of Dysfunctional Voiding Behavior : Treatment with this compound improved voiding behavior and reduced bladder edema and inflammation .
  • Reduction in Superoxide Production : The compound significantly decreased superoxide generation in bladder tissues, confirming its role as a selective NOX2 inhibitor .

Comparative Analysis with Other NOX Inhibitors

This compound was compared with other NOX inhibitors such as GKT137831 (Setanaxib), which preferentially inhibits NOX1 and NOX4. This comparative analysis highlighted:

  • Specificity for NOX2 : Unlike Setanaxib, this compound specifically targets NOX2 without affecting other isoforms, making it a valuable tool for studying NOX2-related pathophysiology .
CompoundTarget EnzymeIC50 ValueSelectivity
This compoundNOX25.5 - 6.5High
SetanaxibNOX1/NOX4Not specifiedModerate

Properties

IUPAC Name

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWVTCZKCXPKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.